molecular formula C18H23N3O3S B6069135 4-[4-(azepan-1-ylsulfonyl)benzyl]-6-methylpyridazin-3(2H)-one

4-[4-(azepan-1-ylsulfonyl)benzyl]-6-methylpyridazin-3(2H)-one

Cat. No.: B6069135
M. Wt: 361.5 g/mol
InChI Key: VFCNNFPVPRUYJE-UHFFFAOYSA-N
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Description

4-[4-(azepan-1-ylsulfonyl)benzyl]-6-methylpyridazin-3(2H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone core, which is known for its biological activity, and a sulfonyl group attached to an azepane ring, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(azepan-1-ylsulfonyl)benzyl]-6-methylpyridazin-3(2H)-one typically involves multiple steps, starting with the preparation of the azepane ring and the sulfonylation of benzyl derivatives. The key steps include:

    Formation of the Azepane Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Coupling with Pyridazinone: The final step involves coupling the sulfonylated benzyl derivative with a pyridazinone precursor under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[4-(azepan-1-ylsulfonyl)benzyl]-6-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-[4-(azepan-1-ylsulfonyl)benzyl]-6-methylpyridazin-3(2H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(azepan-1-ylsulfonyl)benzyl]-6-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with biological molecules, while the pyridazinone core can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(azepan-1-ylsulfonyl)benzoic acid
  • 6-(azepan-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

Uniqueness

4-[4-(azepan-1-ylsulfonyl)benzyl]-6-methylpyridazin-3(2H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-[[4-(azepan-1-ylsulfonyl)phenyl]methyl]-3-methyl-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S/c1-14-12-16(18(22)20-19-14)13-15-6-8-17(9-7-15)25(23,24)21-10-4-2-3-5-11-21/h6-9,12H,2-5,10-11,13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFCNNFPVPRUYJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)C(=C1)CC2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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